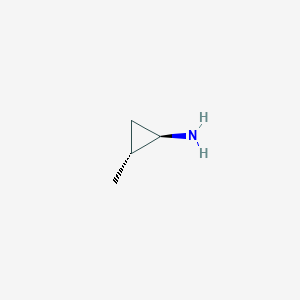

(1R,2R)-2-methylcyclopropan-1-amine

Description

(1R,2R)-2-Methylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a methyl group at the C2 position and an amine group at the C1 position. Its stereochemistry (1R,2R) confers unique spatial and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical research. While direct data on its molecular formula is inconsistently reported in the evidence (e.g., conflicting references in ), its structure is inferred as C₄H₉N based on standard cyclopropane amine nomenclature. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing conformationally constrained analogs .

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTANBUURZFYHD-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-Methylcyclopropan-1-amine Hydrochloride

- Molecular Formula: Not explicitly stated, but includes a 4-tert-butylphenyl substituent (CAS: 1909294-65-0) .

- Applications : Used as a synthetic intermediate in drug discovery. The bulky tert-butylphenyl group enhances lipophilicity and may improve receptor binding affinity in drug candidates .

- Price : High cost (¥10,758/g for 95% purity), reflecting its specialized use .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

(1R,2S)-2-(3-Chloro-4-Fluorophenyl)cyclopropan-1-amine

(1S,2R)-Methyl 1-Amino-2-Ethylcyclopropanecarboxylate

- Molecular Formula: C₇H₁₁NO₂ (CAS: 138457-95-1) .

- Used in peptide mimetics and prodrug design .

Comparative Data Table

Research Findings and Trends

- Steric and Electronic Effects : Methyl and trifluoromethyl groups in (1R,2R)-configured cyclopropanes optimize steric bulk and electronic properties for asymmetric catalysis .

- Pharmacological Potential: Halogenated analogs (e.g., 3-Cl,4-F-Ph) show promise in CNS disorders due to enhanced blood-brain barrier penetration .

- Safety Considerations : Hydrochloride salts (e.g., ) require stringent handling protocols, reflecting broader safety challenges with amine intermediates .

Q & A

Q. What are the optimal synthetic routes for achieving high stereochemical purity in (1R,2R)-2-methylcyclopropan-1-amine?

- Methodological Answer : Stereochemical purity is critical for this chiral cyclopropane derivative. Key approaches include:

- Asymmetric Cyclopropanation : Use of chiral catalysts (e.g., Rhodium or Ruthenium complexes) to induce enantioselectivity during cyclopropane ring formation. For example, Shimizu-type reactions can yield trans-configured cyclopropanes with >90% enantiomeric excess (ee) under optimized conditions .

- Chiral Resolution : Post-synthetic separation via chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the (1R,2R) enantiomer .

- Reaction Condition Optimization : Control of temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. toluene) to minimize racemization during amine functionalization .

Table 1 : Comparison of Synthetic Yields and Enantiomeric Excess

| Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Rhodium-catalyzed | 75 | 92 | |

| Enzymatic resolution | 60 | 99 | |

| Shimizu-type cyclopropanation | 82 | 88 |

Q. Which analytical techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- Chiral HPLC : Paired with polarimetric detection, this method distinguishes enantiomers using columns like Chiralpak IA or IB, with retention times validated against known standards .

- NMR Spectroscopy : or NMR can confirm spatial arrangements via coupling constants (e.g., values for cyclopropane protons). For example, trans-configuration typically shows .

- X-ray Crystallography : Definitive structural confirmation by analyzing single crystals grown via slow evaporation in hexane/ethyl acetate mixtures .

Q. How do reaction conditions influence the yield and enantiomeric excess in the synthesis of this compound?

- Methodological Answer :

- Temperature : Lower temperatures (-20°C) favor kinetic control, reducing side reactions (e.g., ring-opening of cyclopropane). Higher temperatures (>40°C) risk racemization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance catalyst stability in asymmetric syntheses, while non-polar solvents (e.g., toluene) improve cyclopropane ring integrity .

- Catalyst Loading : Rhodium catalysts at 2-5 mol% balance cost and efficiency, achieving >85% ee in optimized cases .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Contradictions often arise from assay conditions or target promiscuity. Solutions include:

- Orthogonal Assays : Combine radioligand binding (e.g., -serotonin displacement) with functional assays (e.g., cAMP inhibition) to confirm target engagement .

- Control Experiments : Use enantiomerically pure (1S,2S) or (1R,2S) isomers to rule out non-specific binding. For example, (1R,2R) may show 10-fold higher affinity for 5-HT receptors than its enantiomer .

- Molecular Dynamics (MD) Simulations : Predict binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Ser3.36 in 5-HT) .

Q. How can in silico methods predict the metabolic pathways of this compound?

- Methodological Answer :

- CYP450 Metabolism Prediction : Tools like StarDrop or Schrodinger’s QikProp simulate oxidation sites. The cyclopropane ring is typically stable, but the amine group may undergo N-demethylation (predicted in human liver microsomes) .

- Metabolite Identification : LC-HRMS/MS (Orbitrap systems) with fragmentation patterns (m/z 72 for cyclopropane ring cleavage) validate predictions .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Optimization : Address poor bioavailability via prodrug strategies (e.g., carbamate prodrugs) to enhance blood-brain barrier penetration. For example, esterification of the amine increases logP from 1.2 to 2.8 .

- Species-Specific Metabolism : Rat liver microsomes may overestimate human clearance rates. Cross-species comparative studies using hepatocytes from multiple species are critical .

- Dose-Response Modeling : Use Hill coefficients from in vitro assays (e.g., EC = 50 nM) to inform in vivo dosing regimens, adjusting for protein binding (>90% in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.